![molecular formula C19H19N3O B2368994 1-Benzyl-4-morpholinophthalazine CAS No. 51107-16-5](/img/structure/B2368994.png)
1-Benzyl-4-morpholinophthalazine
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Overview
Description
1-Benzyl-4-morpholinophthalazine is a synthetic compound with the molecular formula C19H19N3O .
Chemical Reactions Analysis
Specific chemical reactions involving 1-Benzyl-4-morpholinophthalazine are not available in the search results .Physical And Chemical Properties Analysis
1-Benzyl-4-morpholinophthalazine has a molecular weight of 305.381 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results .Scientific Research Applications
Antimicrobial Agents
Phthalazines and phthalazine hybrids, including 1-Benzyl-4-morpholinophthalazine, have been studied for their potential as antimicrobial agents . They have been screened against different microbial strains, including Gram-negative and Gram-positive bacteria .
Antihistamine
Phthalazines are the core chemical motifs in many commercially available drugs such as Azelastin, which is an antihistamine .
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitor
Phthalazines are also used in drugs like Vatalanib, which is a VEGFR inhibitor . This means they can potentially inhibit the growth of new blood vessels, which is particularly useful in treating diseases like cancer.
Antihypertensive Agent
Phthalazine derivatives are used in drugs like Hydralazine, an antihypertensive agent . This means they can potentially be used to lower blood pressure.
p38MAP Kinase Inhibitors
Phthalazine derivatives are also considered as p38MAP kinase inhibitors . This means they can potentially be used to inhibit a type of protein kinase that is involved in cellular responses to stress and inflammation.
Selective Binders of Gamma-Aminobutyric Acid (GABA) Receptors
Phthalazine derivatives are known to be selective binders of GABA receptors . This means they can potentially be used in the treatment of various neurological disorders.
Cyclooxygenase-2 (COX-2) Inhibitors
Phthalazine derivatives are known to be COX-2 inhibitors . This means they can potentially be used to reduce inflammation and pain in the body.
High-Affinity Ligands of Voltage-Gated Calcium Channels
Phthalazine derivatives are known to be high-affinity ligands of voltage-gated calcium channels . This means they can potentially be used in the treatment of various cardiovascular and neurological disorders.
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-4-morpholinophthalazine are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
1-Benzyl-4-morpholinophthalazine interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission .
Biochemical Pathways
The primary biochemical pathway affected by 1-Benzyl-4-morpholinophthalazine is the cholinergic pathway . By inhibiting AChE and BuChE, the compound increases the concentration of acetylcholine in the synaptic cleft, which can enhance the transmission of nerve impulses .
Result of Action
The molecular and cellular effects of 1-Benzyl-4-morpholinophthalazine’s action primarily involve the enhancement of cholinergic transmission . By inhibiting AChE and BuChE, the compound increases the availability of acetylcholine, which can lead to improved memory and learning processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-benzylphthalazin-1-yl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-2-6-15(7-3-1)14-18-16-8-4-5-9-17(16)19(21-20-18)22-10-12-23-13-11-22/h1-9H,10-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUONNKNGTOXYDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-morpholinophthalazine |
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